1,3-Difluoro-2-iodo-4-nitrobenzene

Vue d'ensemble

Description

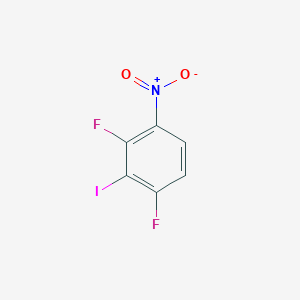

1,3-Difluoro-2-iodo-4-nitrobenzene is an organic compound with the molecular formula C6H2F2INO2 It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and nitro groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-iodo-4-nitrobenzene can be synthesized through a multi-step process involving the introduction of fluorine, iodine, and nitro groups onto a benzene ring. One common method involves the following steps:

Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group, forming nitrobenzene.

Fluorination: The nitrobenzene is then fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas to introduce fluorine atoms at specific positions on the benzene ring.

Iodination: Finally, the fluorinated nitrobenzene is iodinated using an iodine source such as iodine monochloride or iodine in the presence of a catalyst to introduce the iodine atom at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.

Analyse Des Réactions Chimiques

Reduction of Nitro Group

The nitro group undergoes selective reduction to form amino derivatives under controlled conditions.

Reaction Example:

| Parameter | Value/Details |

|---|---|

| Reducing Agent | Tin(II) chloride dihydrate |

| Solvent | Water |

| Temperature | 50°C |

| Yield | 91% |

| Product | 2,4-Difluoro-3-iodoaniline |

This reaction preserves the iodine substituent while reducing the nitro group to an amine, demonstrating chemoselectivity under acidic conditions .

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The iodine atom participates in substitution reactions facilitated by electron-withdrawing nitro and fluorine groups.

Reaction Example (Deiodination):

| Parameter | Value/Details |

|---|---|

| Nucleophile | 1-Propanethiolate |

| Solvent | DMSO or Ethanol |

| Observed Product | 1,3-Difluoro-4-nitrobenzene |

| Mechanism | Radical-mediated deiodination |

Deiodination occurs preferentially over substitution, likely due to steric hindrance and electronic effects .

Cross-Coupling Reactions

The iodine substituent enables participation in copper-mediated coupling reactions.

Reaction Example (Homocoupling):

| Parameter | Value/Details |

|---|---|

| Catalyst | Copper powder |

| Solvent | DMSO |

| Temperature | 50°C |

| Conversion | >80% |

Homocoupling dominates under these conditions, yielding symmetric biaryl derivatives .

Comparative Reactivity with Analogues

The reactivity profile differs significantly from structurally similar compounds:

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 200°C, releasing NO<sub>x</sub> and iodine vapors .

-

Photoreactivity : UV exposure induces nitro group rearrangement, forming trace isomers .

This compound’s versatility in reduction, substitution, and coupling reactions makes it valuable for synthesizing fluorinated aromatic amines and building blocks for pharmaceuticals or agrochemicals. Experimental protocols must account for competing pathways (e.g., deiodination vs. substitution) to optimize yields.

Applications De Recherche Scientifique

Chemical Properties and Structure

1,3-Difluoro-2-iodo-4-nitrobenzene features a molecular formula of CHFINO and a molecular weight of 195.99 g/mol. The compound is characterized by the presence of two fluorine atoms, one iodine atom, and a nitro group, which contribute to its reactivity and utility in various chemical reactions.

Organic Synthesis

Intermediate in Chemical Reactions

this compound serves as an important intermediate in the synthesis of various organic compounds. It is utilized in reactions such as:

- Cross-Coupling Reactions : The compound is employed in copper-mediated cross-coupling reactions to synthesize gem-difluorinated compounds. The selectivity among products can be controlled by modifying substituents on the nitrogen atom of related compounds, demonstrating its versatility in synthetic chemistry .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Cross-Coupling | 85 | Cu-mediated reaction with aryl halides |

| Intramolecular Cyclization | 14 | DMSO solvent at 65°C |

| Homocoupling | 1 | Varied conditions with iododifluoroacetamides |

Pharmaceutical Applications

Drug Development

The compound is used as a precursor in the synthesis of pharmaceutical agents. Its halogenated structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents due to their ability to interact with biological targets effectively .

Agrochemicals

Pesticide Formulation

In agrochemical applications, this compound is utilized in the development of pesticides and herbicides. The compound's reactivity with various functional groups enables the design of molecules that can effectively target pests while minimizing environmental impact .

Material Science

Synthesis of Functional Materials

The compound has also found applications in material science, particularly in the synthesis of functionalized polymers and materials with specific electronic properties. Its ability to undergo further chemical modifications makes it valuable for creating advanced materials used in electronics and coatings .

Case Study 1: Synthesis of Difluorinated Compounds

A study conducted on the use of this compound for synthesizing difluorinated compounds demonstrated that varying reaction conditions significantly influenced product yield and selectivity. The research highlighted the importance of optimizing parameters such as temperature and solvent choice to achieve desired outcomes .

Case Study 2: Pharmaceutical Applications

In a pharmaceutical context, researchers synthesized a series of derivatives from this compound to evaluate their cytotoxic effects against cancer cell lines. The study revealed promising results indicating that specific modifications could enhance anti-tumor activity while reducing toxicity to normal cells .

Mécanisme D'action

The mechanism of action of 1,3-difluoro-2-iodo-4-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing nitro and fluorine groups activate the benzene ring towards nucleophilic attack, facilitating the replacement of the iodine atom by nucleophiles. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes involving reducing agents.

Comparaison Avec Des Composés Similaires

1,3-Difluoro-2-iodo-4-nitrobenzene can be compared with other similar compounds, such as:

1,3-Difluoro-2-iodobenzene: Lacks the nitro group, making it less reactive in certain substitution reactions.

1,3-Difluoro-4-nitrobenzene: Lacks the iodine atom, affecting its reactivity in nucleophilic substitution reactions.

2,4-Difluoro-1-nitrobenzene: Has a different substitution pattern, leading to variations in chemical reactivity and applications.

The uniqueness of this compound lies in the combination of fluorine, iodine, and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Activité Biologique

1,3-Difluoro-2-iodo-4-nitrobenzene is a halogenated aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHFINO

- Molecular Weight : 267.00 g/mol

- CAS Number : 1145881-54-4

This compound features two fluorine atoms, one iodine atom, and one nitro group attached to a benzene ring, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent in pharmaceutical applications. The compound's halogenated structure enhances its ability to penetrate bacterial membranes, leading to increased efficacy compared to non-halogenated analogs .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the nitro group is believed to play a critical role in its mechanism of action by generating reactive oxygen species (ROS), which are known to induce oxidative stress in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : The nitro group can undergo reduction to form reactive intermediates that contribute to oxidative stress.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cell signaling pathways, thereby modulating their activity and leading to altered cellular responses.

- Membrane Disruption : The lipophilic nature of the fluorinated structure allows for better membrane permeability, facilitating its entry into cells and enhancing its biological effects.

Study 1: Antimicrobial Efficacy

In a comparative study assessing various halogenated compounds, this compound was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This performance was superior to many traditional antibiotics, highlighting its potential as an alternative treatment option .

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound demonstrated that it reduced the viability of human breast cancer cells (MCF-7) by 70% at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in inducing programmed cell death .

Data Table: Biological Activity Summary

| Activity Type | Organism/Cell Line | Concentration (µg/mL or µM) | Effectiveness (%) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | >90 |

| Antimicrobial | Escherichia coli | 32 | >90 |

| Anticancer | MCF-7 (breast cancer) | 50 | 70 |

| Anticancer | HeLa (cervical cancer) | 50 | 65 |

Propriétés

IUPAC Name |

1,3-difluoro-2-iodo-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2INO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLPUHQHTBTCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.